![molecular formula C3H7N3O2S2 B136668 N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide CAS No. 136810-63-4](/img/structure/B136668.png)
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide, also known as TZD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and glucose metabolism. In
科学研究应用
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. In particular, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide exerts its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and oxidative stress. Activation of PPARγ by N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide leads to improved insulin sensitivity, decreased inflammation, and reduced oxidative stress.
生化和生理效应
The biochemical and physiological effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide are diverse and depend on the specific biological process being modulated. In animal models of diabetes, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism by increasing glucose uptake in skeletal muscle and adipose tissue. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart.
实验室实验的优点和局限性
One advantage of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its well-established mechanism of action. This allows researchers to design experiments that specifically target PPARγ activation and its downstream effects. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its potential toxicity. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to cause liver toxicity in some animal models, and its long-term effects on human health are not yet fully understood.
未来方向
There are several future directions for research on N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide. One area of interest is the development of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide on human health. Finally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has shown potential as a therapeutic agent for neurodegenerative diseases, and further research is needed to explore this potential application.
合成方法
The synthesis of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of a catalyst. The resulting compound is then treated with sulfuric acid to form the final product. This method has been optimized over the years, resulting in high yields and purity of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide.
属性
CAS 编号 |
136810-63-4 |
|---|---|
产品名称 |
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide |
分子式 |
C3H7N3O2S2 |
分子量 |
181.2 g/mol |
IUPAC 名称 |
2-(sulfamoylamino)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C3H7N3O2S2/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
InChI 键 |
CFSSYZATGDLVQN-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NS(=O)(=O)N |
规范 SMILES |
C1CSC(=N1)NS(=O)(=O)N |
同义词 |
Sulfamide, (4,5-dihydro-2-thiazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



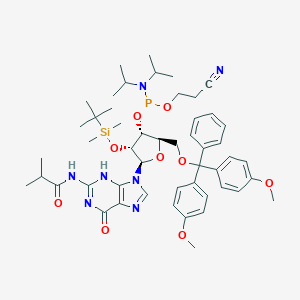
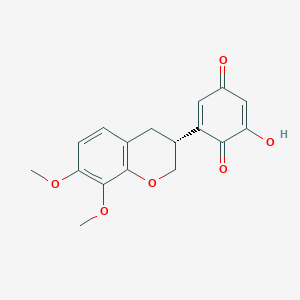
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
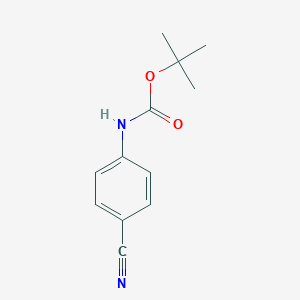
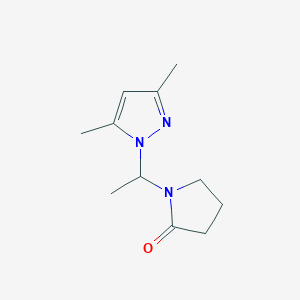
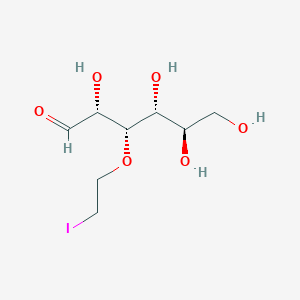
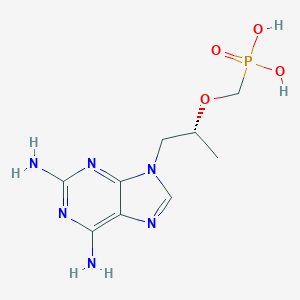
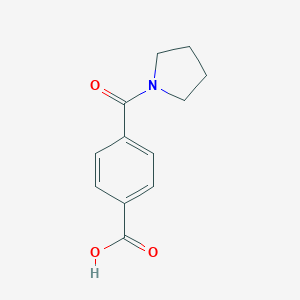
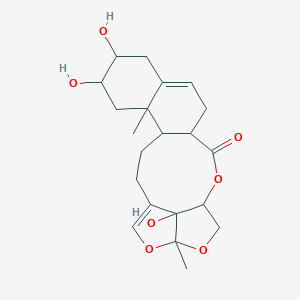
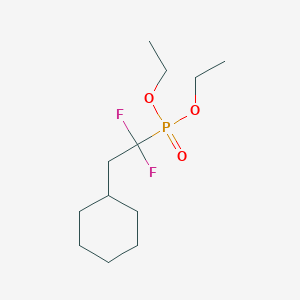
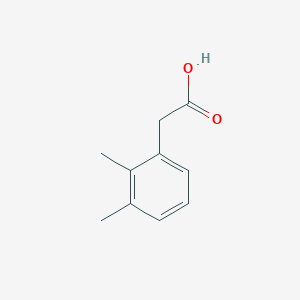
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
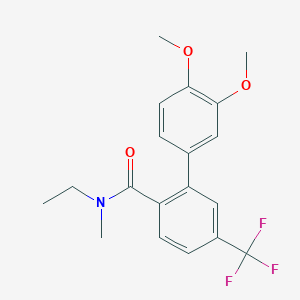
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)